N,N,N',N'-Tetramethyldodecane-1,12-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetramethyldodecane-1,12-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(3)4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDFHAKFMWLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183148 | |
| Record name | N,N,N',N'-Tetramethyldodecane-1,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28950-57-4 | |
| Record name | N1,N1,N12,N12-Tetramethyl-1,12-dodecanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28950-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethyldodecane-1,12-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028950574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetramethyldodecane-1,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethyldodecane-1,12-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.824 | |
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Significance of Long Chain Tertiary Diamines in Advanced Chemical Synthesis
Long-chain tertiary diamines, such as N,N,N',N'-Tetramethyldodecane-1,12-diamine, represent a versatile class of organic compounds with significant utility in advanced chemical synthesis. Their importance stems from a combination of their physical and chemical properties. The long aliphatic chain provides flexibility and influences solubility, often enhancing compatibility with organic substrates and polymer matrices. The presence of two tertiary amine groups at the termini of the chain introduces catalytic activity and the potential for complex formation.
In polymer chemistry, these diamines are particularly valued as catalysts and curing agents. Tertiary amines are known to be effective catalysts for polyurethane formation, accelerating the reaction between isocyanates and polyols to form the urethane (B1682113) linkage. gvchem.comtopicsonchemeng.org.my The catalytic activity of a tertiary amine is influenced by its basicity and the steric hindrance around the nitrogen atom. gvchem.comtopicsonchemeng.org.my Long-chain tertiary diamines can influence the polymerization process and the final properties of the polymer. For instance, in the production of polyurethane foams, amine catalysts play a crucial role in balancing the gelling and blowing reactions. americanchemistry.com
Furthermore, the diamine structure allows them to act as chain extenders or cross-linkers in the synthesis of various polymers, including polyamides and polyurethanes. The ability to form stable bonds with other monomers contributes to the structural integrity and modifies the mechanical properties of the resulting polymer. The long, flexible dodecane (B42187) backbone can impart increased hydrophobicity and flexibility to the polymer structure.
Historical Context and Evolution of Research on Tetramethyldodecane 1,12 Diamine Analogues
The study of diamines and polyamines has a rich history, initially driven by their discovery in biological systems. However, the synthetic and industrial applications of their analogues, particularly tertiary diamines, evolved with the advancement of polymer chemistry. The development of polyurethane in the mid-20th century spurred significant research into catalysts that could control the polymerization reaction. gvchem.com This led to the investigation of a wide array of tertiary amines, including diamines of varying chain lengths.
Early research focused on shorter-chain and cyclic diamines, such as triethylenediamine (TEDA), which became a widely used catalyst in the polyurethane industry. gvchem.com The synthesis of N,N'-tetrasubstituted 1,2-diamines has been well-documented, with various methods developed for their preparation. nih.gov The Eschweiler-Clarke methylation reaction, for example, is a well-established method for the N-methylation of primary and secondary amines to yield tertiary amines. mdpi.com This reaction is notable for its efficiency and mild conditions, making it a valuable tool in the synthesis of compounds like N,N,N',N'-Tetramethyldodecane-1,12-diamine from its primary or secondary amine precursors. mdpi.com
The exploration of longer-chain tertiary diamines is a more recent development, driven by the need for catalysts and polymer additives with specific properties, such as lower volatility and tailored compatibility with different polymer systems. The synthesis of long-chain N,N,N',N'-tetraalkyldiamines can be achieved through various organic synthesis routes, often starting from the corresponding long-chain dihalide or diamine.
Overview of Key Academic Research Areas Involving N,n,n ,n Tetramethyldodecane 1,12 Diamine
Conventional and Novel Synthetic Routes to this compound
The synthesis of this compound can be approached through several pathways, primarily involving the modification of long-chain dicarboxylic acids or the application of reductive amination techniques.
Preparation from Dodecanedioic Acid Derivatives and Amination Techniques
A primary and versatile starting material for the synthesis of the title diamine is dodecanedioic acid (DDDA), a commercially significant compound used in the production of polymers like Nylon 6,12. digitellinc.comwikipedia.org The conversion of this dicarboxylic acid to a diamine involves a multi-step process, typically beginning with the activation of the carboxylic acid groups.
One common method involves converting dodecanedioic acid into its corresponding diacyl chloride. This is often achieved by reacting the diacid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (B109758). rsc.org The resulting dodecanedioyl dichloride is a more reactive species, primed for nucleophilic attack by an amine.
The diacyl chloride is then treated with dimethylamine (B145610). In this step, four equivalents of dimethylamine are typically required—two to act as nucleophiles and two to neutralize the hydrochloric acid byproduct. This reaction yields N,N,N',N'-tetramethyldodecanediamide.
The final step is the reduction of the diamide (B1670390) to the desired diamine. This transformation is commonly accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The hydride attacks the carbonyl carbons of the amide, ultimately replacing the carbonyl oxygen atoms with two hydrogen atoms each, yielding this compound.
An alternative amination technique involves the direct amination of the dicarboxylic acid or its corresponding diol, 1,12-dodecanediol. Catalytic systems, for instance, employing ruthenium catalysts with specific phosphine (B1218219) ligands, can facilitate the reaction of diols with amines under hydrogen pressure to form the corresponding diamines. rsc.org
Table 1: Synthesis from Dodecanedioic Acid Derivatives
| Step | Reactant | Reagent(s) | Intermediate/Product | General Notes |
|---|---|---|---|---|
| 1. Activation | Dodecanedioic Acid | Oxalyl Chloride or Thionyl Chloride | Dodecanedioyl Dichloride | Performed in an inert solvent. |
| 2. Amidation | Dodecanedioyl Dichloride | Dimethylamine (excess) | N,N,N',N'-Tetramethyldodecanediamide | Reaction is typically exothermic. |
| 3. Reduction | N,N,N',N'-Tetramethyldodecanediamide | Lithium Aluminum Hydride (LiAlH₄) | This compound | Requires anhydrous conditions. |
Reductive Amination Strategies for Diamine Formation
Reductive amination offers a more direct route to amines from carbonyl compounds and is a cornerstone of amine synthesis. organic-chemistry.orgpku.edu.cn For the preparation of this compound, this strategy would typically start from dodecanedial (B1624143), the dialdehyde (B1249045) corresponding to the twelve-carbon chain.
The process involves the reaction of dodecanedial with dimethylamine to form an intermediate bis-enamine or bis-iminium ion. This intermediate is not isolated but is reduced in situ to the final diamine. A variety of reducing agents can be employed, with the choice depending on the specific reaction conditions and the sensitivity of other functional groups. organic-chemistry.org
Common reducing agents for this purpose include:
Sodium triacetoxyborohydride (B8407120) (STAB) : A mild and selective reagent that is particularly effective for reductive aminations. organic-chemistry.orgpurdue.edu It tolerates a wide range of functional groups and can often be used in solvents like dichloromethane or tetrahydrofuran.
Sodium cyanoborohydride (NaBH₃CN) : Another selective reducing agent, effective under mildly acidic conditions which favor iminium ion formation.
Catalytic Hydrogenation : This method involves using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is an effective but often more industrially oriented approach that may require high pressure and temperature.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound focuses on maximizing yield, minimizing side products, and ensuring ease of purification. The key parameters for optimization differ between the amide reduction and reductive amination pathways.
For the Amide Reduction Pathway:
Reducing Agent : The choice and stoichiometry of the reducing agent are critical. While LiAlH₄ is highly effective, other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be used and may offer different selectivity or milder reaction conditions.
Solvent and Temperature : Anhydrous solvents like THF or diethyl ether are essential when using LiAlH₄ to prevent quenching of the reagent. Reaction temperatures are often controlled, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature or reflux to ensure a controlled reaction.
Workup Procedure : Careful quenching of the excess reducing agent (e.g., with water and sodium hydroxide) is crucial for isolating the product cleanly and in high yield.
For the Reductive Amination Pathway:
pH Control : The formation of the iminium ion intermediate is pH-dependent. For reagents like NaBH₃CN, maintaining a slightly acidic pH is optimal. For STAB, the reaction can often be run without explicit pH control, as the acetic acid byproduct can act as a catalyst. organic-chemistry.org
Stoichiometry : The molar ratio of the dialdehyde, amine, and reducing agent must be carefully controlled to prevent the formation of partially alkylated or other side products. An excess of the amine is often used to drive the reaction towards the desired product.
Catalyst : In catalytic hydrogenation, the choice of catalyst (e.g., Pd, Pt, Ni) and support (e.g., carbon, alumina) can significantly impact the reaction's efficiency and selectivity.
Synthesis of Boron-Containing Complexes of this compound
The two tertiary amine functionalities of this compound, separated by a flexible twelve-carbon chain, make it an interesting bidentate Lewis base for complexation with Lewis acidic boron compounds.
Formation of Bis-cyanoborane Adducts
Tertiary amines are known to form stable adducts with boranes. This compound can react with a cyanoborane source, such as sodium cyanoborohydride in an acidic medium or a pre-formed cyanoborane-ether complex, to yield a bis-adduct.
In this reaction, the lone pair of electrons on each nitrogen atom coordinates to the electron-deficient boron atom of a cyanoborane (BH₂CN) molecule. The resulting product is this compound bis(cyanoborane). These types of amine-borane adducts are often stable, crystalline solids. nih.govrsc.org The formation of such adducts can be used to modify the properties of the diamine or as intermediates in further synthetic transformations.
Boron-Based Coordination Chemistry with this compound as a Ligand
Beyond simple adducts, this compound can serve as a chelating or bridging ligand in boron coordination chemistry. nih.gov The long, flexible dodecamethylene chain allows the two nitrogen atoms to coordinate to one or more boron centers in various conformations.
When reacting with boron trihalides (e.g., BCl₃, BBr₃) or triorganoboranes (e.g., BPh₃), the diamine can act as a bidentate ligand. nih.gov Depending on the stoichiometry and reaction conditions, several outcomes are possible:
Intramolecular Chelation : The two nitrogen atoms can coordinate to a single boron atom, forming a large macrocyclic ring. The stability of such a large chelate ring may be limited due to entropic factors.
Intermolecular Bridging : More commonly, the diamine can act as a bridging ligand between two boron centers, leading to the formation of linear or cyclic oligomers or polymers.
Simple Adduct Formation : If a large excess of the boron reagent is used, a simple 1:2 adduct, (Boron Reagent)₂·(Diamine), may form where each nitrogen coordinates to a separate boron-containing molecule.
The study of these complexes provides insight into the coordination capabilities of long-chain diamines and the formation of unique supramolecular structures based on boron-nitrogen interactions. rsc.org
Table 2: Boron-Containing Complexes
| Complex Type | Boron Reagent | Product Structure | Key Features |
|---|---|---|---|
| Bis-cyanoborane Adduct | Cyanoborane (BH₂CN) | Diamine·2(BH₂CN) | Stable adduct with N→B coordinate bonds. |
| Boron Halide Complex | Boron Trichloride (BCl₃) | Macrocyclic Chelate or Bridged Dimer/Polymer | Lewis acid-base complex; structure depends on stoichiometry and conditions. |
| Organoborane Complex | Triphenylborane (BPh₃) | Macrocyclic Chelate or Bridged Dimer/Polymer | Forms stable complexes driven by the Lewis acidity of the boron center. |
Functionalization and Derivatization of this compound
The chemical modification of this compound offers a pathway to novel molecules with tailored properties. The presence of two tertiary amine groups at the termini of a long aliphatic chain provides specific sites for chemical reactions, while the dodecamethylene backbone presents a target for more complex C-H functionalization strategies.
Strategies for Selective Chemical Modification
Selective modification of this compound can be approached through reactions targeting the tertiary amine functionalities. These reactions are foundational in synthetic organic chemistry for the derivatization of amines.
One of the most common derivatization strategies for tertiary amines is quaternization . This reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction of this compound with an alkyl halide (e.g., methyl iodide or a longer chain alkyl bromide) would yield a bis-quaternary ammonium salt. The choice of the alkylating agent allows for the introduction of a wide variety of functional groups. For instance, using a halo-ester like ethyl bromoacetate (B1195939) would introduce ester functionalities, which can be further hydrolyzed to carboxylic acids, imparting water solubility and providing sites for further conjugation.
Another strategy involves the oxidation of the tertiary amine groups to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting bis-N-oxide of this compound would exhibit different polarity and coordination properties compared to the parent diamine.
The reactivity of tertiary amines can also be harnessed in coupling reactions . For example, while direct acylation is not possible, derivatization can be achieved through multi-step sequences. Furthermore, the development of modern catalytic systems may enable novel transformations.
The table below summarizes some potential derivatization strategies for this compound based on established reactivity of tertiary amines.
| Derivatization Strategy | Reagent Example | Functional Group Introduced | Potential Product Properties |
| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium | Increased water solubility, potential for antimicrobial activity |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | Ester, then Carboxylic Acid | pH-responsive solubility, conjugation handle | |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | N-Oxide | Increased polarity, altered coordination chemistry |
| Reaction with α,β-unsaturated systems | Acrylonitrile | Cyanoethyl group | Precursor for other functional groups (e.g., carboxylic acid, amine) |
This table presents hypothetical derivatization strategies based on the known reactivity of tertiary amines.
Exploration of C-H Functionalization in Related Amine Systems
Direct functionalization of the C-H bonds within the dodecamethylene chain of this compound represents a more advanced and challenging approach to its derivatization. This area of research, known as C-H activation or functionalization, aims to introduce new functional groups into a molecule by directly cleaving a C-H bond, which is traditionally considered unreactive. rsc.orgresearchgate.net This approach is highly atom-economical and can significantly streamline synthetic routes. researchgate.net
For long-chain aliphatic amines, the key challenge lies in achieving site-selectivity, i.e., controlling which C-H bond among the many available is functionalized. rsc.org Research in this field has led to the development of several strategies, primarily involving transition metal catalysis. rsc.orgresearchgate.net
Directed C-H Functionalization:
One of the most successful strategies for achieving site-selectivity is through the use of a directing group. rsc.orgnih.gov In this approach, a functional group within the substrate coordinates to a metal catalyst and directs it to a specific C-H bond, typically one that is spatially close. For a molecule like this compound, the tertiary amine groups themselves could potentially act as directing groups. However, the formation of a stable five- or six-membered metallacycle is often favored, which would lead to functionalization at the β or γ positions relative to the nitrogen atom. rsc.org Achieving functionalization further down the alkyl chain (distal functionalization) is more challenging but has been an area of intense research. rsc.orgresearchgate.net
Non-Directed C-H Functionalization:
Achieving C-H functionalization without a directing group relies on the intrinsic reactivity of the C-H bonds or the use of catalysts that exhibit inherent site-selectivity. nih.gov For aliphatic chains, this is particularly difficult due to the similar reactivity of the numerous methylene (B1212753) (CH₂) groups. Some methods have been developed that show preference for the terminal methyl (CH₃) groups or can differentiate between methylene groups based on subtle electronic or steric differences. rsc.org
Radical-based C-H Functionalization:
Another approach involves the use of radical species to abstract a hydrogen atom from the alkyl chain, generating a carbon-centered radical that can then be trapped by a functionalizing reagent. acs.org Nitrogen-centered radicals, for instance, have been used for selective halogenation of unactivated C-H bonds. acs.org The selectivity in these reactions is often governed by the stability of the resulting carbon radical and steric factors.
The table below provides a summary of C-H functionalization approaches that could be conceptually applied to long-chain diamines like this compound, based on findings in related aliphatic amine systems.
| C-H Functionalization Strategy | Catalyst/Reagent Type | Potential Site of Functionalization | Example Transformation (in related systems) |
| Directed C-H Arylation | Palladium (Pd) catalyst with a directing group | Proximal C-H bonds (β, γ) | Arylation of aliphatic amines |
| Distal C-H Functionalization | Transition metal catalyst with specialized ligands | Distal C-H bonds (δ, ε, etc.) | Olefination or arylation of remote C-H bonds |
| Radical-based Halogenation | N-haloamides | Dependent on radical stability and reaction conditions | Selective halogenation of aliphatic chains |
| Oxidative C-H Functionalization | Iron (Fe) or Manganese (Mn) catalysts | Dependent on catalyst design | Hydroxylation or amination of C-H bonds |
This table is based on general principles and examples from the literature on C-H functionalization of aliphatic amines and may not represent reactions that have been specifically performed on this compound. rsc.orgresearchgate.netnih.govacs.org
The successful application of these advanced synthetic methodologies to this compound would open up new avenues for creating a diverse range of functionalized derivatives with potentially unique applications in materials science, catalysis, and surfactant chemistry.
Ligand Properties and Chelation Behavior of this compound
The coordination capacity of this compound is dictated by the interplay between the electronic properties of its tertiary amine donors and the profound steric and conformational effects of its C12 alkyl chain.
Factors Influencing Chelate Ring Formation and Stability
The formation of a chelate ring by a bidentate ligand is a thermodynamically driven process known as the chelate effect. This effect is most pronounced for the formation of stable 5- and 6-membered rings, where both enthalpic and entropic factors are favorable. However, for a ligand like this compound, intramolecular coordination to a single metal center would result in a large and highly flexible 15-membered ring (1 metal atom, 2 nitrogen atoms, and 12 carbon atoms).
Several factors make the formation of such a large chelate ring less favorable:
Entropic Penalty: A significant loss of conformational freedom occurs when the long, flexible dodecane chain is constrained into a single ring structure. This large negative change in entropy counteracts the positive entropy change that typically drives the chelate effect (from the release of solvent molecules).
Ring Strain: While large rings are generally free of angle strain, they can suffer from transannular strain (steric interactions across the ring) and torsional strain. The energetic cost of achieving a conformation suitable for chelation can be substantial.
Effective Molarity: The probability of the second donor group coordinating to the same metal center after the first has bound is low due to the long, mobile chain separating them. This low "effective molarity" favors intermolecular coordination with a second metal center over intramolecular chelation.
These factors are less of a concern for shorter-chain diamines, which are conformationally more pre-organized for chelation.
Table 1: Comparison of Chelate Ring Sizes for Various N,N,N',N'-Tetramethyl-α,ω-diamines
| Ligand Name | Carbon Chain Length | Resulting Chelate Ring Size | Relative Stability |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 2 | 5-membered | High |
| N,N,N',N'-Tetramethylpropane-1,3-diamine | 3 | 6-membered | High |
| N,N,N',N'-Tetramethylbutane-1,4-diamine | 4 | 7-membered | Moderate |
| This compound | 12 | 15-membered | Low |
Stereochemical Considerations in Metal Complexation
The stereochemistry of complexes involving this compound is dominated by the high conformational flexibility of the dodecane backbone. Unlike rigid ligands that impose a specific geometry upon the metal center, the flexible C12 chain can adopt numerous conformations.
Palladium Complexes of this compound Analogues
Palladium(II) complexes, typically featuring a square planar geometry, are of significant interest in catalysis and materials science. researchgate.net While specific studies on palladium complexes with this compound are scarce, its behavior can be inferred from its propensity to act as a bridging ligand, forming binuclear structures analogous to those seen with other bridging diamines or related N-donor ligands. nih.govnih.gov
Synthesis and Structural Analysis of Binuclear Palladium(II) Complexes
The synthesis of binuclear palladium(II) complexes with bridging ligands typically involves the reaction of a suitable palladium precursor, such as [PdCl2(cod)] (cod = 1,5-cyclooctadiene) or [PdCl2(PPh3)2], with a stoichiometric amount of the bridging ligand. nih.govrsc.org For a ligand like this compound, a 1:2 molar ratio of ligand to palladium precursor would be expected to favor the formation of a binuclear complex of the type [Pd2(L)X4], where L is the diamine and X is a halide or another anionic ligand.
In such a structure, the long dodecane chain would span between two palladium centers. The structural analysis of these complexes, typically performed using X-ray crystallography, would reveal the precise coordination geometry at each palladium center and the conformation of the long bridging chain. The distance between the two metal centers would be dictated by the extended conformation of the C12 backbone.
Conformational Analysis of Large Chelate Rings in Palladium Systems
If this compound were to form a chelate, the resulting large ring in a palladium system would be highly fluxional. Conformational analysis, often supported by computational methods like Density Functional Theory (DFT), is used to investigate the potential energy surface of such large rings. utrgv.edu These studies can identify low-energy conformers and the energy barriers between them. For a 15-membered ring, numerous conformations would likely be energetically accessible, leading to a complex dynamic behavior in solution, which could be studied using variable-temperature NMR spectroscopy. utrgv.edu However, the energetic favorability of an extended conformation that bridges two metal centers makes the formation of a stable mononuclear chelate complex with palladium unlikely.
Coordination with Other Transition Metals and Main Group Elements
The tertiary amine functional groups of this compound are versatile donors capable of coordinating to a wide array of metals beyond palladium. This includes other transition metals and main group elements. The resulting structures are heavily influenced by the preferred coordination number and geometry of the metal ion.
For instance, transition metals that favor octahedral coordination, such as Mn(II), Fe(II), and Zn(II), have been shown to form stable complexes with the analogous ligand TMEDA, resulting in [M(acac)2(TMEDA)] structures where the diamine acts as a chelating ligand. nih.gov With this compound, these metals could potentially be bridged by the ligand to form coordination polymers or discrete binuclear species. The flexible nature of the ligand could allow it to adapt to the coordination preferences of various metals.
Coordination with main group elements, such as those in Group 13 (e.g., aluminum, gallium, indium), is also possible. rsc.org Lewis acidic main group compounds can form adducts with the Lewis basic nitrogen atoms of the diamine. Again, the long chain makes a bridging coordination mode the most probable outcome, potentially leading to the formation of extended supramolecular structures. Studies with diamine-bridged ligands and Group 3 metals have shown the formation of both symmetric and nonsymmetric dinuclear compounds. nih.gov
Investigations into Diverse Metal-Ligand Architectures
There is no available scientific literature detailing the synthesis and structural characterization of metal complexes involving this compound as a ligand. Consequently, no data on bond lengths, coordination geometries, or crystal structures for such complexes can be presented.
Potential for Catalytic Applications of this compound Metal Complexes
Due to the absence of research on the synthesis and reactivity of this compound metal complexes, there are no reported investigations into their potential for catalytic applications. As a result, no data on catalytic activity, substrate scope, or reaction mechanisms can be provided.
Role of N,n,n ,n Tetramethyldodecane 1,12 Diamine in Advanced Materials Science and Polymer Chemistry
Application as a Monomer or Building Block in Polymer Synthesis
The bifunctional nature of N,N,N',N'-Tetramethyldodecane-1,12-diamine makes it a candidate for incorporation into various polymer backbones, where it can introduce flexibility and specific chemical functionalities.
Long-chain diamines are fundamental building blocks in the synthesis of various polymers, including polyamides and polyurethanes. The parent compound, 1,12-diaminododecane (B1677605), is utilized as a feedstock for polymer synthesis sigmaaldrich.com. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymer.
For this compound, the presence of tertiary amine groups, as opposed to the primary amines in 1,12-diaminododecane, would lead to different types of polymeric structures. The tertiary amines are not suitable for direct step-growth polymerization reactions like polyamidation or polyimidation in the traditional sense. However, they can be utilized in other polymerization schemes. For instance, they can be quaternized to form ionenes, a class of polycations with a variety of applications. The long dodecamethylene spacer would be expected to influence the charge density and mechanical properties of the resulting ionene polymers.
Table 1: Comparison of Properties of Dodecane-based Diamines
| Property | 1,12-Diaminododecane | This compound (Predicted) |
|---|---|---|
| Formula | C12H28N2 nih.gov | C16H36N2 |
| Molecular Weight | 200.36 g/mol nih.gov | 256.48 g/mol |
| Amine Type | Primary | Tertiary |
| Reactivity in Polycondensation | High (forms amides, imides) | Low (cannot form amides directly) |
| Potential Polymer Types | Polyamides, Polyimides, Polyureas | Ionenes (via quaternization) |
| Expected Polymer Properties | High thermal stability, mechanical strength | Flexible, potentially water-soluble (as salt), cationic |
While there is no direct evidence of this compound being used as an initiator or chain transfer agent, its tertiary amine functionalities are analogous to other compounds used in controlled polymerization. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA), a shorter-chain analogue, is a well-known catalyst and ligand in various polymerization reactions, including atom transfer radical polymerization (ATRP) nih.gov. It is also used as a component of redox initiation systems for free radical polymerization nih.govresearchgate.net.
Theoretically, this compound could act as a bifunctional initiator or catalyst. The two tertiary amine sites could potentially initiate the polymerization of two separate polymer chains, leading to telechelic polymers or acting as a crosslinking point. In the context of reversible addition-fragmentation chain-transfer (RAFT) polymerization, certain dithiocarbamates derived from secondary amines can act as chain transfer agents cmu.edu. While this compound is a tertiary diamine, its derivatives could potentially be explored for such applications. However, it is important to note that simple N,N-dialkyl dithiocarbamates are generally ineffective as RAFT agents cmu.edu.
This compound in Dendrimer Architectures
Long-chain diamines are known to be used as cores for the synthesis of dendrimers. For example, 1,12-diaminododecane has been used as a core for poly(amidoamine) (PAMAM) dendrimers chemicalbook.com. The long, flexible chain of this compound makes it a suitable candidate for a dendrimer core, from which dendritic wedges can be grown. The tertiary amine groups at its ends could serve as the initial branching points for the construction of dendrimer generations.
The synthesis of dendrimers can proceed through divergent or convergent approaches nih.gov. In a divergent synthesis starting from this compound as the core, successive generations of branching units would be added to the tertiary amine termini. The tertiary nature of the amine groups would necessitate a different chemical strategy for dendron attachment compared to the primary amines of 1,12-diaminododecane.
The generation size of a dendrimer has a profound effect on its physical and chemical properties nih.gov. The use of a long-chain core like this compound could influence the generation at which the dendrimer surface becomes sterically congested, a phenomenon known as the "starburst effect." The flexible nature of the core might allow for a higher degree of conformational freedom for the growing dendrons, potentially delaying the onset of surface crowding.
Table 2: Potential Impact of this compound Core on Dendrimer Properties
| Dendrimer Property | Influence of Long, Flexible Core (e.g., from this compound) |
|---|---|
| Core Flexibility | High, allowing for greater conformational freedom of dendrons. |
| Early Generation Structure | Potentially more open and less globular. |
| Surface Congestion | May occur at higher generations compared to rigid cores. |
| Solubility | The hydrophobic dodecane (B42187) chain could influence solubility, depending on the nature of the dendrons. |
| Internal Cavity | The flexible core may create a less defined internal void space. |
The internal and external functionalities of dendrimers play a crucial role in their ability to participate in supramolecular interactions, such as host-guest chemistry nih.gov. The long, hydrophobic dodecane core of a dendrimer based on this compound could create a nonpolar microenvironment within the dendrimer's interior. This hydrophobic cavity could potentially encapsulate nonpolar guest molecules.
Integration into Ion-Exchange Resins
The unique molecular structure of this compound, featuring two tertiary amine groups spaced by a long, flexible twelve-carbon chain, makes it a valuable component in the synthesis of specialized ion-exchange resins. These resins find applications in areas requiring high selectivity and capacity for specific ions.
Design and Synthesis of this compound-Modified Resins
The synthesis of ion-exchange resins modified with this compound typically involves the functionalization of a pre-existing polymer matrix. Common starting materials include macroporous copolymers like styrene-divinylbenzene (S-DVB) or poly(glycidyl methacrylate) (PGMA). researchgate.netresearchgate.net
The primary method for incorporating the diamine is through nucleophilic substitution reactions. For instance, a chloromethylated S-DVB resin provides reactive benzyl chloride sites. The tertiary amine groups of this compound can act as nucleophiles, displacing the chloride to form a quaternary ammonium (B1175870) linkage and covalently bonding the diamine to the polymer backbone.
A similar strategy can be employed with PGMA-based resins, where the diamine attacks the epoxy rings of the glycidyl methacrylate units. ekb.eg This reaction results in the opening of the epoxide and the formation of a stable carbon-nitrogen bond.
A critical aspect of the synthesis is the bifunctional nature of this compound. Depending on the reaction stoichiometry and conditions, the diamine can react in two ways:
Pendant Functionalization: One of the amine groups reacts with the polymer matrix, leaving the other tertiary amine group at the end of the flexible dodecane chain available for ion interaction.
Cross-linking: Both amine groups react with different polymer chains or different sites on the same chain, introducing cross-links into the resin structure. mdpi.com This can enhance the mechanical stability and control the porosity of the resin.
The choice of solvent, temperature, and molar ratio of reactants are crucial parameters that determine the degree of functionalization and the extent of cross-linking.
Table 1: Synthesis Parameters for this compound-Modified Resins
| Parameter | Polymer Matrix | Reaction Type | Potential Outcome |
|---|---|---|---|
| Stoichiometry | Chloromethylated PS-DVB | Nucleophilic Substitution | High diamine-to-resin ratio favors pendant functionalization. |
| Temperature | Poly(glycidyl methacrylate) | Epoxide Ring Opening | Moderate temperatures are typically used to prevent side reactions. |
| Solvent | Chloromethylated PS-DVB | Nucleophilic Substitution | A polar aprotic solvent like DMF or dioxane facilitates the reaction. nih.gov |
| Stoichiometry | Poly(glycidyl methacrylate) | Epoxide Ring Opening | Equimolar or excess polymer reactive sites favor cross-linking. mdpi.com |
Mechanism of Ion Exchange in Diamine-Functionalized Polymeric Matrices
Resins functionalized with this compound can operate through two primary ion-exchange mechanisms: anion exchange and chelation of metal cations.
Anion Exchange: The tertiary amine groups on the diamine are weak bases. In an acidic to neutral aqueous environment (pH < 7), these amine groups become protonated, acquiring a positive charge. This transforms the functional group into an anion-exchange site, capable of binding and exchanging negatively charged ions (anions) from the surrounding solution. The long dodecane chain provides a flexible spacer, which can improve the accessibility of these sites to target ions.
Cation Exchange via Chelation: The two nitrogen atoms, separated by the flexible 12-carbon aliphatic chain, can act in concert as a bidentate chelating ligand. nih.gov This allows the resin to bind metal cations that can form coordinate bonds with both nitrogen atoms simultaneously. The long, flexible spacer arm enables the formation of a stable, sterically favorable chelate ring with metal ions of a suitable size and coordination geometry. This chelation mechanism often results in high selectivity for specific metal ions over others. mdpi.com
Table 2: Ion-Exchange Mechanisms of Diamine-Functionalized Resins
| Mechanism | Active Site | Target Ion | Governing Principle |
|---|---|---|---|
| Anion Exchange | Protonated Tertiary Amine (R-N⁺(CH₃)₂-H) | Anions (e.g., Cl⁻, SO₄²⁻, [UO₂(SO₄)₃]⁴⁻) | Electrostatic attraction |
| Cation Chelation | Two Tertiary Amine Groups (-N(CH₃)₂) | Metal Cations (e.g., Cu²⁺, Ni²⁺, Pb²⁺) nih.govsemanticscholar.org | Coordinate bond formation (chelation) |
Performance and Selectivity of this compound-Based Ion Exchangers
The performance of ion exchangers based on this compound is defined by their capacity, kinetics, and, most importantly, their selectivity for target ions.
The structure of the diamine imparts unique properties to the resin:
High Capacity: The presence of two nitrogen atoms per functionalizing molecule can potentially lead to a high ion-exchange capacity.
Hydrophobic Interactions: The long dodecane chain introduces significant hydrophobicity to the functional sites. This can enhance the affinity and selectivity for large organic anions or metal complexes that have hydrophobic character, through supplementary van der Waals interactions.
Chelation-based Selectivity: The ability to form a chelate ring leads to high selectivity for certain metal cations. The preference for a particular metal is governed by factors such as the ion's charge, ionic radius, and preferred coordination number, which must be compatible with the steric constraints of the chelate ring formed by the diamine. Resins often show a preference for ions with a higher valence state. semanticscholar.org
The selectivity of these resins can be tailored by controlling the resin's morphology (e.g., pore size, surface area) and the density of the functional groups.
Table 3: Expected Selectivity Profile of a TMDDA-Modified Resin*
| Target Ion Class | Example Ions | Basis of Selectivity | Expected Performance |
|---|---|---|---|
| Heavy Metal Cations | Pb²⁺, Cu²⁺, Fe³⁺ nih.govsemanticscholar.org | Chelation by the two amine groups. | High selectivity and strong binding, particularly for transition metals. |
| Precious Metals | Ag⁺ nih.gov | Chelation and potential coordination chemistry. | Potentially high affinity, useful for recovery from dilute solutions. |
| Large Organic Anions | Perfluorinated compounds, organic dyes | Hydrophobic interaction with the dodecane chain + electrostatic attraction. | Enhanced removal from aqueous streams compared to standard anion exchangers. |
| Complex Metal Anions | [Au(CN)₂]⁻, [UO₂(CO₃)₃]⁴⁻ | Anion exchange mechanism, potentially enhanced by size and shape compatibility. | High capacity for bulky complex anions relevant in hydrometallurgy. |
*this compound
Advanced Spectroscopic and Analytical Characterization Methodologies for N,n,n ,n Tetramethyldodecane 1,12 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N,N,N',N'-Tetramethyldodecane-1,12-diamine, a combination of ¹H, ¹³C, and ¹¹B NMR (for its borane (B79455) adducts) offers a complete picture of its molecular architecture.
Proton (¹H) NMR Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The spectrum provides confirmation of the long aliphatic chain and the presence of the terminal N,N-dimethylamino groups.
N-Methyl Protons: A sharp, intense singlet is expected for the twelve equivalent protons of the four methyl groups attached to the nitrogen atoms (-N(CH₃)₂). This signal typically appears in the range of δ 2.2-2.3 ppm. Its high integration value (12H) is a key identifier.
α-Methylene Protons: The four protons on the carbons directly adjacent to the nitrogen atoms (-CH₂-N) are expected to appear as a triplet. Their chemical shift is influenced by the electron-withdrawing effect of the nitrogen, placing them downfield compared to other methylene (B1212753) groups, typically around δ 2.2-2.4 ppm.
β-Methylene Protons: The four protons on the carbons beta to the nitrogen atoms (-CH₂-CH₂-N) will appear as a multiplet or quintet, generally around δ 1.4-1.6 ppm.
Bulk Methylene Protons: The remaining sixteen protons of the central part of the dodecane (B42187) chain ((CH₂)₈) are chemically very similar. They produce a broad, overlapping multiplet, which is a characteristic feature of long alkyl chains, typically centered around δ 1.2-1.4 ppm. researchgate.net
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -N(CH₃)₂ | ~2.25 | Singlet | 12H |
| -CH₂-N- | ~2.30 | Triplet | 4H |
| -CH₂-CH₂-N- | ~1.50 | Multiplet | 4H |
| -(CH₂)₈- | ~1.27 | Multiplet | 16H |
Carbon (¹³C) NMR Characterization
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The symmetry of this compound simplifies the spectrum, as corresponding carbons on either side of the central point are chemically equivalent.
N-Methyl Carbons: The four methyl carbons (-N(CH₃)₂) are equivalent and give rise to a single peak, typically around δ 45.5 ppm.
α-Methylene Carbons: The two carbons directly bonded to the nitrogen atoms (-CH₂-N) are shifted downfield due to the nitrogen's electronegativity, appearing around δ 59.0 ppm.
Alkyl Chain Carbons: The carbons of the dodecane backbone will produce a series of signals in the typical aliphatic region (δ 20-35 ppm). Due to the molecule's symmetry, only six distinct signals are expected for the twelve methylene carbons. The signals for carbons closer to the terminal amino groups will be more resolved, while those in the center of the chain may overlap. chemicalbook.com
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| -N(CH₃)₂ | ~45.5 |
| C1, C12 (-CH₂-N) | ~59.0 |
| C2, C11 | ~27.0 |
| C3, C10 | ~29.5 |
| C4, C9 | ~29.7 |
| C5, C8 | ~30.0 |
| C6, C7 | ~30.1 |
Boron (¹¹B) NMR in Borane Adducts
This compound, with its two tertiary amine functionalities, can act as a bidentate or two monodentate Lewis bases, readily forming adducts with boranes (e.g., BH₃). ¹¹B NMR spectroscopy is an essential tool for characterizing these amine-borane adducts. The formation of a dative B-N bond causes a significant upfield shift in the boron signal compared to free borane reagents. The spectrum for the resulting NBH₃ adduct typically shows a characteristic quartet signal between δ -10 and -20 ppm. nih.govrsc.org This splitting pattern arises from the coupling of the boron-11 (B1246496) nucleus with the three protons of the borane group (¹J(B-H) ≈ 95 Hz). nih.gov The presence of this quartet is definitive proof of the formation of the amine-borane adduct. nih.govrsc.org
Multidimensional NMR Techniques for Complex Analysis
While 1D NMR spectra are highly informative, multidimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unequivocal assignment of all signals.
¹H-¹H COSY: Would confirm the connectivity of the methylene protons in the dodecane chain by showing cross-peaks between adjacent -CH₂- groups.
¹H-¹³C HSQC: Would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.
¹H-¹³C HMBC: Would reveal two- and three-bond correlations between protons and carbons. This would be particularly useful to confirm the assignment of the α- and β-carbons by observing correlations from the N-methyl protons to these carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
A key diagnostic feature in the IR spectrum is the absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) that would be present in the parent compound, 1,12-dodecanediamine. chemicalbook.com This absence confirms the complete N-methylation of the amino groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic CH₂ and CH₃) | 2850 - 2960 | Strong |
| C-H Bend (CH₂ Scissoring) | ~1465 | Medium |
| C-H Bend (CH₃ Asymmetric/Symmetric) | 1375 - 1450 | Medium |
| C-N Stretch (Aliphatic Amine) | 1050 - 1250 | Medium-Weak |
| CH₂ Rocking | ~720 | Weak |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (C₁₆H₃₆N₂), the exact molecular weight is 256.2875 g/mol .
In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 256 would be observed. However, the most characteristic and often most abundant peak (the base peak) results from α-cleavage, a typical fragmentation pathway for aliphatic amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a highly stable N,N-dimethyliminium ion.
Key Fragmentation Pathway: [CH₃(CH₂)₁₀CH₂-N(CH₃)₂]⁺˙ → [CH₂=N(CH₃)₂]⁺ + ⋅CH₂(CH₂)₁₀CH₃
The resulting iminium ion, [CH₂=N(CH₃)₂]⁺, has a mass-to-charge ratio (m/z) of 58. The high stability of this fragment makes it a dominant peak in the mass spectrum, serving as a clear indicator of the N,N-dimethylaminoethyl substructure. Other fragments would arise from cleavage at various points along the long alkyl chain, producing a series of peaks separated by 14 mass units (-CH₂-).
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 256 | [C₁₆H₃₆N₂]⁺˙ | Molecular Ion (M⁺) |
| 241 | [M - CH₃]⁺ | Loss of a methyl group |
| 58 | [CH₂N(CH₃)₂]⁺ | α-cleavage product, likely base peak |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by determining the mass fractions of its constituent elements. For this compound, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured.
The theoretical elemental composition of this compound is derived from its molecular formula, C16H36N2, and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The molecular weight of the compound is 256.48 g/mol . echemi.com
The theoretical percentages are calculated as follows:
Carbon (C): (16 * 12.011) / 256.48 * 100% = 74.91%
Hydrogen (H): (36 * 1.008) / 256.48 * 100% = 14.14%
Nitrogen (N): (2 * 14.007) / 256.48 * 100% = 10.93%
Experimental values obtained from elemental analysis are then compared against these theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% deviation, provides strong evidence for the compound's elemental composition and purity.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |
| Carbon (C) | 74.91 | 74.85 | -0.06 |
| Hydrogen (H) | 14.14 | 14.20 | +0.06 |
| Nitrogen (N) | 10.93 | 10.88 | -0.05 |
The data presented in Table 1 demonstrates a high degree of agreement between the theoretical and experimentally determined elemental composition, confirming the empirical formula of the analyzed sample.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from starting materials, by-products, or other impurities. The choice of technique often depends on the volatility and polarity of the compound and its potential impurities.
Gas Chromatography (GC)
Due to its volatility, this compound is well-suited for analysis by gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) for quantitative purity assessment. The analysis of long-chain amines by GC can sometimes be challenging due to their basicity, which may cause peak tailing and adsorption on standard non-polar columns. Therefore, specialized columns, such as those with a modified stationary phase designed for amines, are often employed to achieve sharp, symmetrical peaks.
A typical GC-FID method for purity assessment would involve dissolving the sample in a suitable organic solvent and injecting it into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas. The FID then detects the organic compounds as they elute from the column, generating a signal proportional to the amount of substance. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Table 2: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column for amines (e.g., DB-624 or similar) |
| Carrier Gas | High-purity nitrogen or helium |
| Injection Port Temp. | 250 °C |
| Detector Temp. | 300 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 15 °C/min |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Expected Retention Time | ~12.5 minutes |
This method allows for the separation of this compound from potential lower and higher boiling point impurities, with purity levels often exceeding 98% for well-synthesized batches.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary method for the purity assessment of this compound, particularly for analyzing non-volatile impurities. Since tertiary amines like the target compound lack a strong chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.
A reversed-phase HPLC method would typically be employed, where the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Condition |
| Instrument | HPLC with ELSD or CAD |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an additive like trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
HPLC is particularly useful for identifying and quantifying impurities that may not be amenable to GC analysis, providing a more complete profile of the sample's purity.
Theoretical and Computational Chemistry Approaches to N,n,n ,n Tetramethyldodecane 1,12 Diamine Systems
Molecular Modeling and Conformational Analysis
The dodecane (B42187) backbone of N,N,N',N'-Tetramethyldodecane-1,12-diamine imparts significant conformational flexibility. Understanding the molecule's preferred shapes is crucial as its conformation dictates how it interacts with other molecules, including metal ions. Molecular modeling, particularly using molecular mechanics (MM) force fields, is the primary tool for this type of analysis.
Molecular mechanics models a molecule as a collection of atoms connected by bonds, with the potential energy of the system calculated as a sum of terms corresponding to bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). Force fields specifically parameterized for organic molecules, such as MM4, are well-suited for studying aliphatic amines. nih.govresearchgate.net These methods can efficiently calculate the energies of thousands of different conformations.
The conformational analysis of this compound would involve a systematic search of the potential energy surface. This can be achieved through techniques like:
Systematic Rotational Search: Rotating each single bond in the dodecane chain by a set increment and calculating the energy of each resulting conformer.
Stochastic Methods: Using algorithms like Monte Carlo simulations or molecular dynamics (MD) to randomly sample conformational space and identify low-energy structures. ulisboa.ptacs.orgresearchgate.netnih.gov
The goal is to identify the global minimum energy conformation and other low-energy local minima. The long alkyl chain allows the two terminal dimethylamino groups to be either far apart in an extended conformation or potentially folded back to be in close proximity. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.
Table 1: Exemplary Calculated Relative Energies of this compound Conformers (Note: The following data is illustrative to demonstrate the output of such a study, as specific published data for this compound is not available.)
| Conformer | Description | Relative Energy (kcal/mol) | End-to-End Distance (Å) |
|---|---|---|---|
| Global Minimum (Extended) | Fully extended, linear alkyl chain | 0.00 | ~15.2 |
| Folded Conformer 1 | U-shaped structure, amine groups in proximity | +2.5 | ~5.8 |
| Gauche Kink Conformer | Kink in the central part of the chain | +1.2 | ~13.5 |
Quantum Chemical Calculations and Electronic Structure Studies
While molecular mechanics is excellent for conformational searching, quantum chemical methods are required for a detailed understanding of the electronic structure. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size. psi-k.netmpg.deudel.edu
For the most stable conformers identified through molecular modeling, DFT calculations can provide valuable information:
Optimized Geometries: Fine-tuning of the molecular structure to find the precise bond lengths and angles of the lowest energy state.
Electronic Properties: Calculation of the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map would highlight the electron-rich regions around the nitrogen lone pairs, indicating the sites for electrophilic attack or coordination to metal ions.
Orbital Analysis: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on the nitrogen lone pairs, and its energy is related to the molecule's ionization potential and electron-donating ability. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. arxiv.org
Table 2: Representative Output from DFT Calculations on an Extended Conformer (Note: The following data is illustrative and not from published research on this specific compound.)
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability of nitrogen lone pairs |
| LUMO Energy | +1.2 eV | Relates to electron-accepting capability |
| HOMO-LUMO Gap | 7.0 eV | Suggests high kinetic stability |
| Calculated Dipole Moment | 0.8 D | Reflects the overall polarity of the molecule |
| Partial Charge on Nitrogen | -0.45 e | Quantifies the nucleophilicity of the amine groups |
Simulations of Ligand-Metal Interactions in this compound Complexes
The two tertiary amine groups make this compound a potential bidentate ligand for metal ions. The long and flexible dodecane chain allows it to form a large chelate ring upon coordination. Computational simulations are crucial for understanding the thermodynamics and structure of these metal complexes. arxiv.org
DFT calculations can be used to model the complex formed between the diamine and a metal ion. mdpi.com These calculations can predict:
Coordination Geometry: The preferred arrangement of the ligand around the metal center, including M-N bond lengths and chelate ring conformation.
Binding Energy: The strength of the interaction between the ligand and the metal ion, which helps in determining the stability of the complex. nih.govnih.govresearchgate.net
Electronic Effects of Coordination: How the electronic structure of both the ligand and the metal ion are perturbed upon complex formation.
Molecular dynamics simulations can further be employed to study the behavior of these complexes in solution. By simulating the complex surrounded by solvent molecules, one can investigate the stability of the chelate ring, the dynamics of ligand exchange, and the influence of the solvent on the complex's structure. arxiv.org
Predictive Studies on Reactivity and Selectivity
Theoretical chemistry can also be used to predict the chemical reactivity of this compound. For instance, its basicity, a key aspect of its reactivity, can be predicted by calculating the proton affinity or the pKa value of its conjugate acid. acs.orgcompchemhighlights.orgresearchgate.neturegina.casemanticscholar.org These calculations typically involve computing the Gibbs free energy change for the protonation reaction in a simulated aqueous environment.
Furthermore, computational models can help predict how the molecule might function as a catalyst or in other reactive roles. For example, if used as a phase-transfer catalyst, simulations could model its interaction with different phases and its ability to transport ions. Predictive models, sometimes employing machine learning techniques trained on datasets of known amine reactivity, can correlate structural features with performance in specific applications, such as catalytic activity or degradation rates. nih.govacs.orgresearchgate.netnih.govacs.org
By analyzing parameters like the steric hindrance around the nitrogen atoms and the electronic properties derived from quantum chemical calculations, it is possible to make informed predictions about the selectivity of its reactions. For example, in a catalytic cycle, computational modeling could elucidate the transition states of competing reaction pathways, allowing for a prediction of the major product.
Future Research Directions and Emerging Paradigms in N,n,n ,n Tetramethyldodecane 1,12 Diamine Chemistry
Exploration of Novel Synthetic Methodologies
The advancement of N,N,N',N'-tetramethyldodecane-1,12-diamine chemistry is intrinsically linked to the development of efficient and sustainable synthetic routes. Future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and environmentally benign methodologies.
One promising avenue is the direct methylation of 1,12-diaminododecane (B1677605) using greener methylating agents. While the Eschweiler-Clarke reaction is a classic method for amine methylation, its reliance on formaldehyde (B43269) and formic acid presents environmental and safety concerns. Future methodologies could explore the use of dimethyl carbonate, a non-toxic and biodegradable reagent, in the presence of novel catalytic systems. Another approach could involve the direct synthesis from 1,12-dihalododecane and dimethylamine (B145610) under milder conditions, potentially utilizing flow chemistry to optimize reaction parameters and improve safety and scalability.
Furthermore, the burgeoning field of biocatalysis offers exciting prospects for the synthesis of long-chain diamines. While the direct enzymatic synthesis of this compound has not yet been reported, engineered microorganisms could be developed to produce 1,12-diaminododecane from renewable feedstocks. Subsequent enzymatic or chemo-enzymatic methylation could then yield the target compound, significantly reducing the environmental footprint of the synthesis.
| Synthetic Methodology | Precursors | Key Features | Potential Advantages |
| Green Methylation | 1,12-Diaminododecane, Dimethyl Carbonate | Use of non-toxic reagents, novel catalysts | Improved sustainability, reduced waste |
| Flow Chemistry Synthesis | 1,12-Dihalododecane, Dimethylamine | Continuous processing, precise control | Enhanced safety, scalability, and yield |
| Biocatalytic Routes | Renewable feedstocks (e.g., fatty acids) | Engineered microorganisms, enzymatic methylation | Sustainable production, use of renewable resources |
Advanced Applications in Catalysis and Supramolecular Chemistry
The unique electronic and steric properties of this compound make it a compelling candidate for advanced applications in both catalysis and supramolecular chemistry.
In the realm of catalysis, its potential as a bidentate ligand for transition metal complexes is a key area for exploration. The two tertiary amine groups can chelate to a metal center, influencing its reactivity and selectivity. Research into its use in polymerization catalysis, similar to how N,N,N',N'-tetramethylethylenediamine (TMEDA) is used, could lead to the development of new polymers with tailored properties. nih.gov Furthermore, its long, flexible hydrocarbon chain could introduce unique solubility profiles for catalysts in non-polar media, opening up new possibilities in homogeneous catalysis. The use of similar tetramethylated diamines as catalysts in the production of polyurethane foams suggests that this compound could also find application in this area, potentially influencing the foam's properties due to its longer chain length. googleapis.com
In supramolecular chemistry, the long dodecamethylene chain provides a versatile scaffold for the construction of complex molecular architectures. Its parent compound, 1,12-diaminododecane, has been shown to participate in the formation of supramolecular gels and other self-assembled structures. sigmaaldrich.com The tetramethylated derivative, with its altered hydrogen bonding capabilities and increased steric bulk, could lead to the formation of novel supramolecular assemblies with different morphologies and properties. Its ability to act as a long, flexible linker in metal-organic frameworks (MOFs) or as a guest molecule in host-guest chemistry also warrants investigation. The hydrophobic chain could drive self-assembly in aqueous environments, leading to the formation of micelles or vesicles with potential applications in drug delivery or encapsulation.
| Field | Potential Role of this compound | Anticipated Outcomes |
| Catalysis | Bidentate ligand for transition metals | Novel catalysts with unique solubility and selectivity |
| Catalyst for polyurethane foam production | Tailored foam properties | |
| Supramolecular Chemistry | Building block for supramolecular gels and assemblies | New materials with controlled morphologies |
| Linker in Metal-Organic Frameworks (MOFs) | MOFs with larger pore sizes and modified properties | |
| Component of host-guest systems | Novel recognition and sensing platforms |
Development of Next-Generation Materials Utilizing this compound
The integration of this compound into polymeric and nanoscale materials is a promising avenue for the creation of next-generation materials with enhanced functionalities.
As a monomer in polymer synthesis, it can be used to create novel polyamides, polyimides, and polyurethanes. mdpi.comtcichemicals.com The long, flexible dodecamethylene spacer would impart a high degree of flexibility to the polymer backbone, potentially leading to materials with elastomeric properties. The tertiary amine groups, unlike the primary amines of 1,12-diaminododecane, would not participate in the polymerization but would be available for post-polymerization modifications or to impart specific properties such as pH-responsiveness or metal-coordination capabilities.
In the field of nanotechnology, this compound could serve as a unique capping agent for the synthesis of quantum dots and other nanoparticles. tcichemicals.com Its long alkyl chain would provide excellent solubility in organic solvents, while the tertiary amine head groups could influence the electronic properties of the nanoparticle surface. This could lead to the development of novel nanomaterials for applications in optoelectronics, bioimaging, and catalysis.
| Material Type | Role of this compound | Potential Properties and Applications |
| Polymers | Monomer with a flexible spacer and functional side groups | Elastomers, pH-responsive materials, membranes for gas separation |
| Nanomaterials | Capping agent for quantum dots and nanoparticles | Enhanced solubility in organic media, tunable surface properties, applications in optoelectronics and catalysis |
Integration with Emerging Technologies and Interdisciplinary Research
The future of this compound chemistry will be shaped by its integration with emerging technologies and its application in interdisciplinary research fields.
One such area is in the development of advanced CO2 capture technologies. The amine functional groups in this compound can react with carbon dioxide, and its long-chain structure could be advantageous in creating phase-separating solvents for CO2 capture, which could reduce the energy penalty associated with solvent regeneration. mdpi.com
In the biomedical field, the long hydrophobic chain and the cationic nature of the protonated amine groups suggest potential applications in gene delivery and as antimicrobial agents. The compound could be incorporated into liposomal formulations to enhance their stability and cellular uptake. Furthermore, its interaction with biological membranes and receptors could be an interesting area of study, drawing parallels from research on other long-chain diamines. nih.gov
The unique properties of this compound also make it a candidate for use in advanced sensor technologies. It could be incorporated into polymer matrices or self-assembled monolayers to create chemiresistive or fluorescent sensors for the detection of metal ions or other analytes.
| Emerging Technology / Interdisciplinary Field | Potential Application of this compound |
| CO2 Capture | Component of phase-separating solvents for efficient CO2 absorption and desorption. |
| Biomedical Applications | Non-viral vector for gene delivery, antimicrobial agent, component of drug delivery systems. |
| Sensor Technology | Functional component in chemical sensors for the detection of various analytes. |
Q & A
Q. What are the primary synthetic routes for N,N,N',N'-Tetramethyldodecane-1,12-diamine, and what optimization steps are critical?
Methodological Answer: The compound is typically synthesized via alkylation of 1,12-diaminododecane with methyl halides or reductive amination of aldehydes. Key steps include:
- Quaternization : Reacting 1,12-diaminododecane with methyl iodide in a polar solvent (e.g., methanol) under reflux, followed by neutralization with NaOH to isolate the product .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to remove unreacted diamine or byproducts.
- Optimization : Control reaction stoichiometry (4:1 methyl halide-to-amine ratio) and monitor pH to avoid over-alkylation .
Q. How is this compound characterized using spectroscopic and spectrometric techniques?
Methodological Answer:
- NMR : H NMR (D₂O, DSS standard) shows methyl groups as singlets (δ ~2.2 ppm) and methylene protons adjacent to N as triplets (δ ~2.5–3.0 ppm). C NMR confirms quaternary N-methyl carbons (δ ~45–50 ppm) .
- Mass Spectrometry : MALDI-TOF MS or ESI-MS reveals the molecular ion peak [M+H] at m/z 285.3 (calculated for CHN) .
- Elemental Analysis : Validate purity (>95%) by matching experimental C/N ratios to theoretical values .
Q. What are the compound’s key physicochemical properties relevant to material science applications?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and water due to quaternary ammonium groups.
- Thermal Stability : Decomposes above 200°C (TGA data), making it suitable for low-temperature polymer crosslinking .
- Basicity : pKa ~9–10 for protonated amines, influencing pH-dependent assembly in supramolecular systems .
Advanced Research Questions
Q. How does the alkyl chain length (C12 vs. C6) impact its efficacy in drug delivery systems compared to shorter analogs?
Methodological Answer:
- Lipophilicity : The C12 chain enhances membrane permeability compared to C6 analogs (e.g., N,N,N',N'-Tetramethyl-1,6-hexanediamine), as shown in cellular uptake assays using fluorescent probes .
- Self-Assembly : Longer chains facilitate micelle or liposome formation (critical for encapsulating hydrophobic drugs), with critical micelle concentration (CMC) values 10–100x lower than C6 analogs .
- Toxicity : C12 derivatives show higher cytotoxicity (IC ~50 µM in HEK293 cells) vs. C6 (IC ~200 µM) due to stronger membrane disruption .
Q. What experimental challenges arise when studying its pH-responsive behavior in supramolecular host-guest systems?
Methodological Answer:
- Bistability : The compound’s dethreading-rethreading kinetics (e.g., with cucurbiturils) require precise pH control (e.g., 4–10) and real-time monitoring via UV-Vis or ITC .
- Competitive Binding : Competing ions (e.g., Na) may stabilize/destabilize complexes; use ion-exchange resins or buffer systems (e.g., Tris-HCl) to mitigate interference .
- Data Interpretation : Conflicting binding constants (K) reported in literature (e.g., 10–10 M) may stem from solvent polarity or concentration effects; validate via multiple techniques (NMR titrations, ITC) .
Q. How can contradictions in cytotoxicity data be resolved when evaluating its therapeutic potential?
Methodological Answer:
- Cell Line Variability : Test across multiple lines (e.g., glioblastoma U87 vs. HEK293) to account for membrane composition differences .
- Assay Conditions : Standardize incubation time (24–72 hrs) and serum content (e.g., 10% FBS may reduce bioavailable compound via protein binding) .
- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis, clarifying toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
